N'-[(E)-(3-methoxyphenyl)methylidene]pyridine-3-carbohydrazide
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Overview
Description
N’-[(E)-(3-methoxyphenyl)methylidene]pyridine-3-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are characterized by the presence of a C=N bond, which is formed by the condensation of primary amines with carbonyl compounds. This particular compound is derived from the condensation of 3-methoxybenzaldehyde and pyridine-3-carbohydrazide. Schiff bases are known for their stability and ability to form complexes with metal ions, making them valuable in various fields of chemistry and biology .
Preparation Methods
The synthesis of N’-[(E)-(3-methoxyphenyl)methylidene]pyridine-3-carbohydrazide typically involves the reaction of 3-methoxybenzaldehyde with pyridine-3-carbohydrazide in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete condensation. The product is then purified by recrystallization from an appropriate solvent .
Industrial production methods for this compound are not well-documented, but the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
N’-[(E)-(3-methoxyphenyl)methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy group or the pyridine ring. Common reagents for these reactions include halogens, acids, and bases.
Scientific Research Applications
N’-[(E)-(3-methoxyphenyl)methylidene]pyridine-3-carbohydrazide has several scientific research applications:
Chemistry: The compound is used as a ligand in coordination chemistry to form metal complexes
Biology: Schiff base hydrazones, including this compound, are investigated for their biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound’s potential as a therapeutic agent is explored due to its ability to interact with biological molecules and metal ions. It is studied for its potential use in drug development and as a diagnostic tool.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-methoxyphenyl)methylidene]pyridine-3-carbohydrazide involves its ability to form complexes with metal ions and interact with biological molecules. The Schiff base moiety allows the compound to coordinate with metal ions, which can enhance its biological activity. The compound can also interact with enzymes and proteins, potentially inhibiting their activity and leading to various biological effects .
Comparison with Similar Compounds
N’-[(E)-(3-methoxyphenyl)methylidene]pyridine-3-carbohydrazide can be compared with other Schiff base hydrazones, such as:
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide: This compound has similar structural features but differs in the substitution pattern on the phenyl ring.
N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide: This compound contains a fluorine substituent, which can influence its reactivity and biological properties.
The uniqueness of N’-[(E)-(3-methoxyphenyl)methylidene]pyridine-3-carbohydrazide lies in its specific substitution pattern and the presence of the pyridine ring, which can enhance its coordination ability and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C14H13N3O2 |
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Molecular Weight |
255.27 g/mol |
IUPAC Name |
N-[(E)-(3-methoxyphenyl)methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C14H13N3O2/c1-19-13-6-2-4-11(8-13)9-16-17-14(18)12-5-3-7-15-10-12/h2-10H,1H3,(H,17,18)/b16-9+ |
InChI Key |
POWSWZVCYANQRY-CXUHLZMHSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=N/NC(=O)C2=CN=CC=C2 |
Canonical SMILES |
COC1=CC=CC(=C1)C=NNC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
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